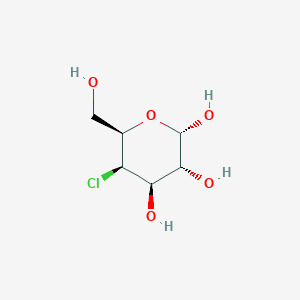
4-Chloro-4-deoxy-alpha-D-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-4-deoxy-alpha-D-galactopyranose is a chlorinated derivative of the sugar galactose. It is one of the two components comprising the disaccharide sucralose, a widely used commercial sugar substitute . This compound is a hydrolysis product when sucralose is degraded . Its chemical formula is C6H11ClO5, and it contains a total of 23 atoms: 11 hydrogen atoms, 6 carbon atoms, 5 oxygen atoms, and 1 chlorine atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-4-deoxy-alpha-D-galactopyranose can be synthesized through the chlorination of galactose. The reaction typically involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to replace the hydroxyl group at the 4-position with a chlorine atom .
Industrial Production Methods
Industrial production of this compound is often integrated into the manufacturing process of sucralose. The production involves multiple steps, including the selective chlorination of sucrose to produce sucralose, followed by hydrolysis to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-4-deoxy-alpha-D-galactopyranose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Hydrolysis: It can be hydrolyzed to yield galactose and other by-products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the chlorine atom.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted galactose derivatives can be formed.
Hydrolysis: The primary product is galactose.
Aplicaciones Científicas De Investigación
4-Chloro-4-deoxy-alpha-D-galactopyranose has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-4-deoxy-alpha-D-galactopyranose involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-4-deoxygalactose: Another chlorinated derivative of galactose, similar in structure and properties.
2-Deoxy-alpha-D-galactopyranose: A deoxy sugar with similar applications in research and industry.
Uniqueness
4-Chloro-4-deoxy-alpha-D-galactopyranose is unique due to its role as a component of sucralose, which is widely used as a sugar substitute. Its chlorinated structure imparts distinct chemical properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C6H11ClO5 |
|---|---|
Peso molecular |
198.60 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R,6R)-5-chloro-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C6H11ClO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1H2/t2-,3+,4+,5-,6+/m1/s1 |
Clave InChI |
UDOJFSFHKNQOHC-PHYPRBDBSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)Cl)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)
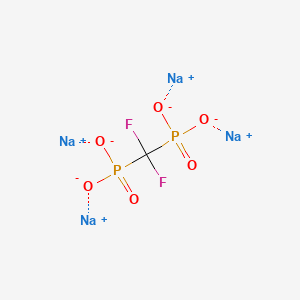

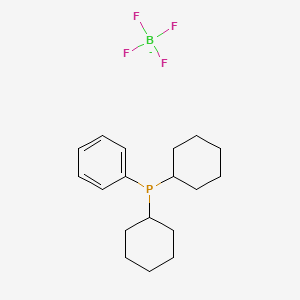
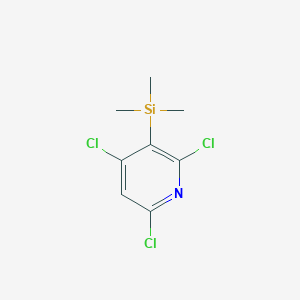
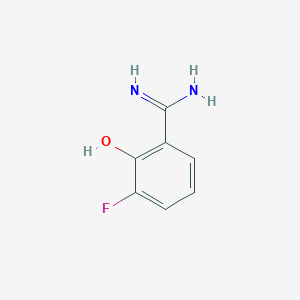
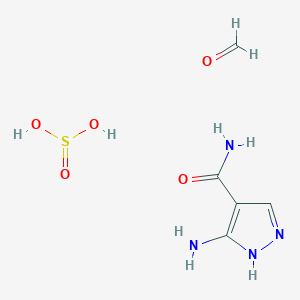
![5-[[(2-Hydroxyethoxy)methyl]amino]-2-amino-2,3-dihydro-4H-imidazol-4-one](/img/structure/B13404873.png)
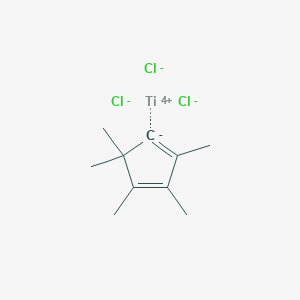
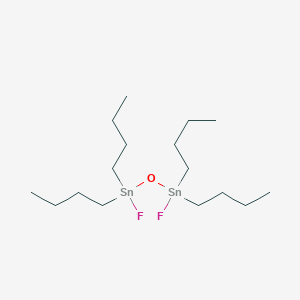
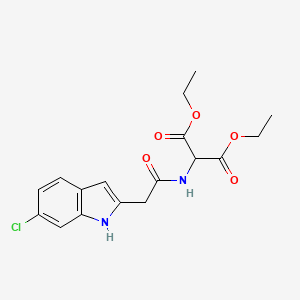

![1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene](/img/structure/B13404908.png)
